N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline
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Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline is a heterocyclic compound that features a benzimidazole core fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by iodination. One common method includes the reaction of o-phenylenediamine with formaldehyde to form the benzimidazole core, which is then reacted with 4-iodoaniline under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure.
Indazole: Another heterocyclic compound with similar properties.
Benzotriazole: Shares the benzimidazole core but with an additional nitrogen atom
Uniqueness
The combination of the benzimidazole core with the aniline moiety also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
819858-11-2 |
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Molecular Formula |
C14H10IN3 |
Molecular Weight |
347.15 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C14H10IN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
OWVPNFBDBLPOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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